molecular formula C15H11N3O5 B11186633 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide CAS No. 2447-78-1

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide

Cat. No.: B11186633
CAS No.: 2447-78-1
M. Wt: 313.26 g/mol
InChI Key: GSYBZWGFOONKKQ-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazides It features a benzodioxole ring and a nitrobenzene moiety connected via a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine or hydrazine derivative.

    Substitution: The major products are substituted benzodioxole derivatives.

Scientific Research Applications

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chloroaniline

Uniqueness

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide is unique due to the presence of both a benzodioxole ring and a nitrobenzene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses .

Properties

CAS No.

2447-78-1

Molecular Formula

C15H11N3O5

Molecular Weight

313.26 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H11N3O5/c19-15(11-2-4-12(5-3-11)18(20)21)17-16-8-10-1-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,17,19)/b16-8+

InChI Key

GSYBZWGFOONKKQ-LZYBPNLTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.